2,4,5-Trichlorobenzaldehyde
Overview
Description
2,4,5-Trichlorobenzaldehyde is an organic compound with the molecular formula C₇H₃Cl₃O. It is a chlorinated derivative of benzaldehyde, characterized by the presence of three chlorine atoms attached to the benzene ring at positions 2, 4, and 5. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Trichlorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination of benzaldehyde in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chlorinating agents such as chlorine gas or sulfuryl chloride. The reaction is carried out in a suitable solvent, such as carbon tetrachloride or chloroform, at elevated temperatures to achieve high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4,5-trichlorobenzoic acid.
Reduction: Reduction of the aldehyde group can yield 2,4,5-trichlorobenzyl alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products
Oxidation: 2,4,5-Trichlorobenzoic acid.
Reduction: 2,4,5-Trichlorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,4,5-Trichlorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has led to the development of potential therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorobenzaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in a wide range of chemical reactions. The chlorine atoms on the benzene ring also influence its reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorobenzaldehyde: Another chlorinated benzaldehyde with chlorine atoms at positions 2, 4, and 6.
2,3,6-Trichlorobenzaldehyde: Chlorinated benzaldehyde with chlorine atoms at positions 2, 3, and 6.
2,4-Dichlorobenzaldehyde: Benzaldehyde with chlorine atoms at positions 2 and 4.
Uniqueness
2,4,5-Trichlorobenzaldehyde is unique due to the specific positioning of the chlorine atoms, which affects its chemical reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of specialized organic molecules.
Properties
IUPAC Name |
2,4,5-trichlorobenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQRQVUSDOKVLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601035446 | |
Record name | 2,4,5-Trichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601035446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35696-87-8 | |
Record name | 2,4,5-Trichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601035446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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